(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-(2-methylpropanoyloxy)-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioic S-acid
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Overview
Description
The compound (6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-(2-methylpropanoyloxy)-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioic S-acid is a synthetic corticosteroid derivative. It is structurally related to fluticasone, a widely used anti-inflammatory and immunosuppressive agent. This compound is characterized by its complex polycyclic structure, which includes multiple chiral centers and functional groups that contribute to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from simpler steroid precursors. The key steps include:
Fluorination: Introduction of fluorine atoms at specific positions on the steroid backbone.
Hydroxylation: Addition of hydroxyl groups to enhance the compound’s solubility and reactivity.
Esterification: Formation of ester bonds to improve the compound’s stability and bioavailability.
Thioester Formation: Introduction of a thioester group to modulate the compound’s pharmacokinetic properties.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using batch or continuous flow reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, each with distinct biological activities.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of new synthetic methodologies.
Biology: Studied for its effects on cellular signaling pathways and gene expression.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory and autoimmune diseases.
Industry: Utilized in the formulation of pharmaceutical products and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding triggers a conformational change in the receptor, allowing it to translocate to the nucleus and modulate the transcription of specific genes. The resulting changes in gene expression lead to the suppression of inflammatory responses and modulation of immune function.
Comparison with Similar Compounds
Similar Compounds
Fluticasone: A closely related corticosteroid with similar anti-inflammatory properties.
Budesonide: Another corticosteroid used for its potent anti-inflammatory effects.
Dexamethasone: A widely used corticosteroid with a broad range of therapeutic applications.
Uniqueness
This compound is unique due to its specific structural modifications, such as the presence of fluorine atoms and a thioester group, which enhance its pharmacokinetic properties and biological activity compared to other corticosteroids.
Properties
Molecular Formula |
C25H32F2O5S |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-(2-methylpropanoyloxy)-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioic S-acid |
InChI |
InChI=1S/C25H32F2O5S/c1-12(2)20(30)32-25(21(31)33)13(3)8-15-16-10-18(26)17-9-14(28)6-7-22(17,4)24(16,27)19(29)11-23(15,25)5/h6-7,9,12-13,15-16,18-19,29H,8,10-11H2,1-5H3,(H,31,33)/t13-,15+,16+,18+,19+,22+,23+,24+,25-/m1/s1 |
InChI Key |
UDTVZDZVEAKBIZ-ZDWTZTIGSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@@]1(C(=O)S)OC(=O)C(C)C)C)O)F)C)F |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)S)OC(=O)C(C)C)C)O)F)C)F |
Origin of Product |
United States |
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